(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-26-18-4-2-3-15-13-19(27-21(15)18)22(25)23-9-5-17(6-10-23)24-11-7-20-16(14-24)8-12-28-20/h2-4,8,12-13,17H,5-7,9-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAUNFGHGGXRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A typical route might include:
Synthesis of the 6,7-dihydrothieno[3,2-c]pyridine intermediate through a ring-closure reaction.
Piperidinylation involving the reaction of the thienopyridine with piperidine under controlled conditions.
Subsequent methanone formation by coupling with 7-methoxybenzofuran using appropriate reagents and catalysts.
Industrial Production Methods: Industrial synthesis would be scaled up, possibly using continuous flow chemistry to improve yields and efficiency. Automated reactors and optimized conditions (e.g., temperature, pressure) would ensure consistent product quality.
Chemical Reactions Analysis
Scientific Research Applications
Neurotransmitter Modulation
Compounds similar to this one have been studied for their effects on neurotransmitter systems. Specifically, the piperidine and thieno[3,2-c]pyridine moieties may influence dopamine and serotonin receptors, potentially impacting mood and cognitive functions. Research indicates that modifications to these structures can enhance their efficacy as antidepressants by affecting serotonin reuptake mechanisms.
Antioxidant Properties
The methoxy and benzofuran groups present in the compound are believed to confer antioxidant properties. These characteristics help mitigate oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases . Studies have shown that derivatives of thieno[3,2-c]pyridine exhibit significant antioxidant activity.
Anti-inflammatory Effects
Thienopyridine derivatives have demonstrated anti-inflammatory properties by inhibiting pathways such as the NF-kB signaling pathway. This inhibition can be crucial in developing treatments for inflammatory diseases .
Pharmacological Studies
Research has documented various pharmacological applications of compounds with similar structures:
- A study published in the Journal of Medicinal Chemistry reported that thienopyridine derivatives exhibited potent activity against specific cancer cell lines.
- Investigations into piperidine derivatives indicated their potential as antidepressants due to their ability to modulate serotonin reuptake.
- Toxicological assessments suggest that many thieno[3,2-c]pyridine derivatives have acceptable safety profiles when administered at therapeutic doses.
Case Study 1: Cancer Cell Inhibition
A controlled study involving analogs of this compound highlighted its antiproliferative activity against various cancer cell lines. The study utilized IC50 values to assess effectiveness, confirming the compound's potential as a therapeutic agent in oncology.
Case Study 2: Receptor Binding Assays
Binding affinity studies revealed strong interactions between thienopyridine derivatives and epidermal growth factor receptor (EGFR) tyrosine kinase. These findings suggest that the compound could lead to targeted therapies for cancers driven by EGFR mutations.
Summary of Findings
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone shows promise across various fields of research:
- Neuroscience : Potential antidepressant effects through neurotransmitter modulation.
- Oncology : Antiproliferative properties against cancer cell lines.
- Inflammation : Anti-inflammatory effects via NF-kB pathway inhibition.
- Antioxidant Activity : Mitigation of oxidative stress.
Given its diverse applications and promising biological activities, further research into this compound could yield significant advancements in therapeutic strategies for neurological disorders and cancer treatment.
Biological Activity
Overview of the Compound
The compound , (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, is a complex organic molecule that incorporates various pharmacophores known for their biological activities. The structural components suggest potential interactions with biological targets.
- Neurotransmitter Modulation : Compounds containing piperidine and thieno[3,2-c]pyridine moieties have been studied for their effects on neurotransmitter systems, particularly in the context of neurological disorders. They may act as modulators of dopamine and serotonin receptors, potentially influencing mood and cognition.
- Antioxidant Properties : The presence of methoxy and benzofuran groups may confer antioxidant properties, helping to mitigate oxidative stress in cells. This can play a crucial role in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Many derivatives of thieno[3,2-c]pyridine exhibit anti-inflammatory activity by inhibiting pathways involved in inflammation, such as the NF-kB signaling pathway.
Research Findings
-
Pharmacological Studies : Various studies have highlighted the pharmacological potential of compounds with similar structures. For example:
- A study published in the Journal of Medicinal Chemistry reported that certain thienopyridines exhibited potent activity against specific cancer cell lines.
- Another investigation found that piperidine derivatives showed promise as antidepressants due to their ability to modulate serotonin reuptake.
- Toxicological Assessments : Toxicity studies are essential to evaluate the safety profile of new compounds. Preliminary assessments indicate that many thieno[3,2-c]pyridine derivatives possess acceptable toxicity levels when administered at therapeutic doses.
Summary of Biological Activities
| Compound Type | Biological Activity | References |
|---|---|---|
| Thieno[3,2-c]pyridine | Anti-inflammatory, analgesic | |
| Piperidine derivatives | Neuroprotective, antidepressant | |
| Methoxybenzofuran derivatives | Antioxidant |
Toxicity Profiles
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound typically involve variations in the heterocyclic cores, substitution patterns, or appended functional groups. Below is a comparative analysis based on structural and functional features:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
The 7-methoxybenzofuran group may enhance aromatic interactions with protein targets, analogous to benzofuran-based antioxidants .
Impact of Substitution Patterns: The 4-piperidinyl substitution in the target compound vs. Computational similarity studies (e.g., Tanimoto coefficients) could quantify these differences . Methoxy groups in benzofuran derivatives are associated with improved metabolic stability and target affinity, as seen in anti-inflammatory agents .
Comparative Methodologies :
- Similarity assessment methods, such as pharmacophore modeling or molecular fingerprinting, are critical for virtual screening. For example, structurally dissimilar compounds may still share bioactivity if key functional groups align spatially .
- Experimental techniques like spectrofluorometry and tensiometry (used for CMC determination in quaternary ammonium compounds) highlight how diverse methods can validate physicochemical properties, even in structurally distinct molecules .
Research Findings and Limitations
- However, the benzofuran moiety introduces unique electronic effects that may redirect activity toward neurological targets.
- Data Gaps : Specific pharmacological data for the target compound are absent in the provided evidence. Future studies should prioritize in vitro assays (e.g., kinase inhibition panels) and ADMET profiling.
- Methodological Considerations: As noted in , similarity metrics must account for both structural and functional features to avoid misleading conclusions in drug discovery .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how is structural confirmation achieved?
The compound is synthesized via coupling reactions between functionalized piperidine and benzofuran derivatives. For example, and describe analogous syntheses using acid-catalyzed amide bond formation or nucleophilic substitution, with yields ranging from 50% to 84% depending on substituents and reaction conditions . Key steps include:
- Use of 2,4-difluoro-5-methoxybenzoic acid or 4-hydroxy-pyridine-2-carboxylic acid as coupling partners.
- Purification via column chromatography (e.g., n-hexane/EtOAC 5:5) .
- Structural confirmation through 1H/13C-NMR (e.g., δ 3.89 ppm for methoxy groups) and HPLC (retention time ~13 min, 95% purity at 254 nm) .
Table 1: Representative Synthesis Conditions
| Precursor Reagents | Solvent System | Yield (%) | Key NMR Peaks (δ ppm) |
|---|---|---|---|
| 23 + 24 () | CHCl3/MeOH | 84 | 3.89 (s, OCH3), 7.21–7.54 (aromatic H) |
| 23 + 38 ( ) | CHCl3/MeOH | 56 | 6.88–7.02 (coupling protons) |
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- NMR Spectroscopy : Assigns proton environments (e.g., dihydrothienopyridine protons at δ 1.72–2.04 ppm) and confirms substitution patterns .
- HPLC : Quantifies purity (e.g., 95% peak area at 254 nm) and detects impurities .
- Elemental Analysis : Identifies discrepancies in C/H/N content (e.g., calculated vs. observed values for compound 22b: C 68.22% vs. 67.91%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Q. How should researchers address contradictions in elemental analysis data?
Discrepancies between calculated and observed values (e.g., C 68.22% vs. 67.91% in compound 22b ) may arise from:
Q. What strategies are recommended for designing biological activity assays?
While direct biological data for this compound is limited, and highlight approaches for analogous derivatives:
- In Vitro Assays : Use enzyme inhibition studies (e.g., kinase or receptor binding assays) with controls (e.g., DMSO vehicle).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. trifluoromethyl groups) to evaluate pharmacological profiles .
- Dose-Response Curves : Test concentrations from nM to μM ranges to determine IC50 values.
Safety and Handling
Q. What safety protocols are essential during synthesis and handling?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (refer to H313 hazard codes in ) .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CHCl3).
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Data Contradiction Analysis
Q. How to resolve conflicting NMR interpretations for complex substituents?
Overlapping signals (e.g., δ 1.70–2.01 ppm for piperidine protons in ) can be clarified via:
- 2D NMR Techniques : HSQC or COSY to map proton-carbon correlations.
- Deuterated Solvent Swapping : Compare spectra in CDCl3 vs. DMSO-d6 to isolate solvent effects .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
